molecular formula C20H17FN2O4S B2713714 Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate CAS No. 1359396-18-1

Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

Cat. No.: B2713714
CAS No.: 1359396-18-1
M. Wt: 400.42
InChI Key: OFOLTMUJOBCBAI-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an antiviral, antibacterial, and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a promising candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound has shown potential as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been demonstrated in various preclinical studies .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and conductivity. It can also be used as a precursor for the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate apart is its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

methyl 6-fluoro-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c1-26-20(25)17-10-18(15-8-12(21)6-7-16(15)23-17)27-11-19(24)22-13-4-3-5-14(9-13)28-2/h3-10H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOLTMUJOBCBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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